molecular formula C18H17ClN2O5S B2599881 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide CAS No. 620557-31-5

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide

Cat. No.: B2599881
CAS No.: 620557-31-5
M. Wt: 408.85
InChI Key: ASQRVIWSKZPBNU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a synthetic benzamide derivative characterized by a nitro group at the 2-position of the benzamide core, a 4-chlorobenzyl moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl group. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone-containing heterocycle, which may influence solubility and metabolic stability .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-14-7-5-13(6-8-14)11-20(15-9-10-27(25,26)12-15)18(22)16-3-1-2-4-17(16)21(23)24/h1-8,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQRVIWSKZPBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzylamine, 2-nitrobenzoic acid, and tetrahydrothiophene-1,1-dioxide.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The nitro group and the dioxidotetrahydrothiophenyl group are likely involved in these interactions, either through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several analogues, differing primarily in substituent groups and their positions. Key comparisons are summarized below:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features Reference
Target Compound : N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide R1: 4-Cl-benzyl; R2: 1,1-dioxidotetrahydrothiophen-3-yl; R3: 2-nitro C₁₉H₁₈ClN₃O₅S 459.88 (calc.) Nitro group (electron-withdrawing), sulfone moiety
BH52025 : N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide R1: 4-Cl-benzyl; R2: 1,1-dioxidotetrahydrothiophen-3-yl; R3: chromene-carboxamide C₂₂H₂₀ClNO₅S 445.92 Chromene core (planar, conjugated system)
BH52027 : N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide R1: 2-Cl-benzyl; R2: 1,1-dioxidotetrahydrothiophen-3-yl; R3: chromene-carboxamide C₂₂H₂₀ClNO₅S 445.92 2-Cl substitution (steric effects)
Compound : N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide R1: 4-isopropylbenzyl; R2: 1,1-dioxidotetrahydrothiophen-3-yl; R3: 4-hexyloxy C₂₈H₃₈N₂O₅S 526.68 (calc.) Hexyloxy chain (lipophilicity), isopropyl group

Key Differences and Implications

Chlorobenzyl Isomerism: The 4-chloro substitution in the target compound and BH52025 may favor π-π stacking or hydrophobic interactions in target binding, whereas the 2-chloro isomer in BH52027 introduces steric hindrance, possibly reducing affinity .

Heterocyclic and Functional Group Variations :

  • The chromene-carboxamide in BH52025/BH52027 introduces a rigid, planar structure conducive to intercalation or enzyme inhibition, contrasting with the flexible nitrobenzamide backbone of the target compound .
  • The hexyloxy chain in the compound significantly increases lipophilicity (logP ~5.5 estimated), which may enhance membrane permeability compared to the nitro group’s polar nature .

Synthetic Considerations :

  • Yields for analogous compounds (e.g., 41.6% for N-(4-chlorobenzyl)-N-ethylformamide in ) suggest that steric and electronic factors in the target compound’s synthesis may require optimized conditions (e.g., higher temperatures or specialized catalysts) .

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